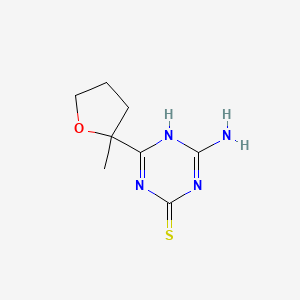
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of an amino group, a thiol group, and a methyloxolan ring attached to the triazine core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyloxolan-2-ylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazine ring can also interact with nucleic acids, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one: Similar structure but with a carbonyl group instead of a thiol group.
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making this compound valuable in various applications.
特性
分子式 |
C8H12N4OS |
|---|---|
分子量 |
212.27 g/mol |
IUPAC名 |
2-amino-6-(2-methyloxolan-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H12N4OS/c1-8(3-2-4-13-8)5-10-6(9)12-7(14)11-5/h2-4H2,1H3,(H3,9,10,11,12,14) |
InChIキー |
TVEWBTLPGYELDD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCO1)C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)
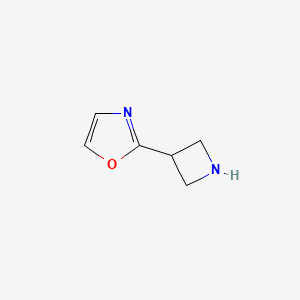



![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
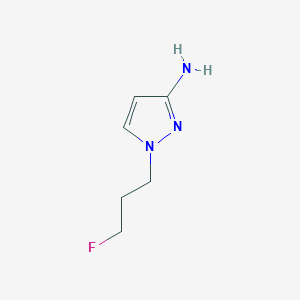

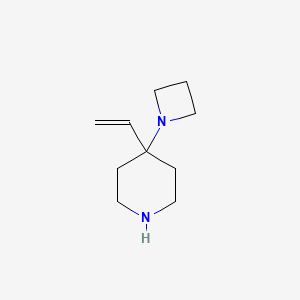
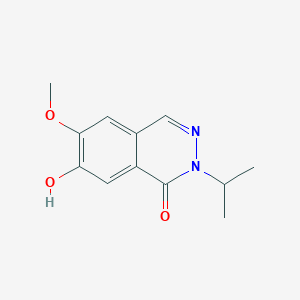
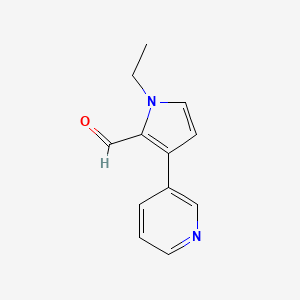
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)

